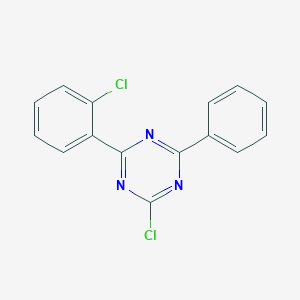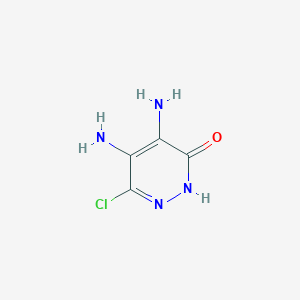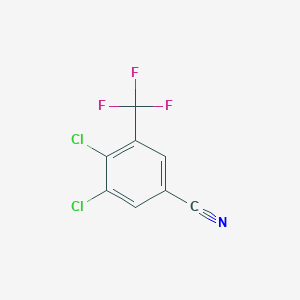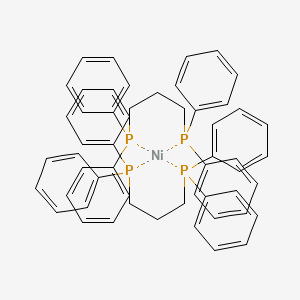
Bis(1,3-bis(diphenylphosphino)propane)nickel(0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) is a coordination complex that features a nickel atom coordinated by two 1,3-bis(diphenylphosphino)propane ligands. This compound is known for its distorted tetrahedral geometry and is used in various catalytic applications due to its unique chemical properties .
準備方法
The synthesis of Bis(1,3-bis(diphenylphosphino)propane)nickel(0) can be achieved through several methods. One common route involves the reaction of nickel(II) chloride with 1,3-bis(diphenylphosphino)propane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced further to form nickel(0) species.
Substitution: Ligand substitution reactions can occur, where the 1,3-bis(diphenylphosphino)propane ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents like sodium borohydride.
科学的研究の応用
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) has a wide range of applications in scientific research:
作用機序
The mechanism by which Bis(1,3-bis(diphenylphosphino)propane)nickel(0) exerts its effects involves the coordination of the nickel atom with the 1,3-bis(diphenylphosphino)propane ligands. This coordination creates a stable complex that can facilitate various catalytic reactions. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial in many organic synthesis reactions .
類似化合物との比較
Bis(1,3-bis(diphenylphosphino)propane)nickel(0) can be compared with other similar nickel complexes, such as:
Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II): This compound is also used as a catalyst in organic synthesis but has different reactivity and stability due to the presence of chloride ligands.
Bis(1,2-bis(diphenylphosphino)ethane)nickel(0): This complex features a different ligand structure, which affects its catalytic properties and applications. The uniqueness of Bis(1,3-bis(diphenylphosphino)propane)nickel(0) lies in its specific ligand coordination, which provides distinct catalytic activity and stability in various reactions.
特性
分子式 |
C54H52NiP4 |
|---|---|
分子量 |
883.6 g/mol |
IUPAC名 |
3-diphenylphosphanylpropyl(diphenyl)phosphane;nickel |
InChI |
InChI=1S/2C27H26P2.Ni/c2*1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h2*1-12,14-21H,13,22-23H2; |
InChIキー |
UZKYIJVMRLWABG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


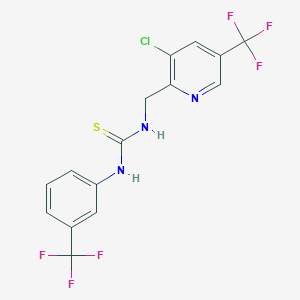




![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)

